molecular formula C14H21NO2 B4649103 N-(sec-butyl)-4-ethoxy-3-methylbenzamide

N-(sec-butyl)-4-ethoxy-3-methylbenzamide

Cat. No. B4649103
M. Wt: 235.32 g/mol
InChI Key: KGCIDBXYCBWMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-4-ethoxy-3-methylbenzamide, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by military personnel in insect-infested areas. DEET is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. It has become a popular choice for personal insect repellent products and is commonly found in sprays, lotions, and wipes.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-4-ethoxy-3-methylbenzamide is not fully understood. It is believed to work by blocking the insect's ability to detect human scent, making it less attractive to the insect. N-(sec-butyl)-4-ethoxy-3-methylbenzamide may also act as an irritant to the insect's sensory organs, causing it to avoid contact with the treated surface.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-ethoxy-3-methylbenzamide has been shown to have a low level of toxicity to humans and animals when used as directed. However, some studies have suggested that prolonged exposure to N-(sec-butyl)-4-ethoxy-3-methylbenzamide may have adverse effects on the central nervous system, liver, and kidneys. N-(sec-butyl)-4-ethoxy-3-methylbenzamide has also been shown to be toxic to aquatic organisms and may have negative effects on the environment.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-4-ethoxy-3-methylbenzamide is a highly effective insect repellent and is widely used in laboratory experiments involving insects. Its effectiveness at repelling a wide range of insects makes it a valuable tool for researchers. However, N-(sec-butyl)-4-ethoxy-3-methylbenzamide can be expensive and may not be suitable for all experiments. Additionally, the potential toxicity of N-(sec-butyl)-4-ethoxy-3-methylbenzamide may limit its use in certain experiments.

Future Directions

There are several areas of research that could be explored in relation to N-(sec-butyl)-4-ethoxy-3-methylbenzamide. One area of interest is the development of alternative insect repellents that are more environmentally friendly and less toxic to humans and animals. Another area of research is the study of the long-term effects of N-(sec-butyl)-4-ethoxy-3-methylbenzamide exposure on human and animal health. Finally, further research is needed to better understand the mechanism of action of N-(sec-butyl)-4-ethoxy-3-methylbenzamide and to develop more effective insect repellents based on this knowledge.

Scientific Research Applications

N-(sec-butyl)-4-ethoxy-3-methylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria and dengue fever. N-(sec-butyl)-4-ethoxy-3-methylbenzamide has also been studied for its safety and potential toxicity to humans and the environment.

properties

IUPAC Name

N-butan-2-yl-4-ethoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-7-8-13(17-6-2)10(3)9-12/h7-9,11H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCIDBXYCBWMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Butan-2-YL)-4-ethoxy-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-4-ethoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-4-ethoxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-4-ethoxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-4-ethoxy-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-4-ethoxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-4-ethoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.